2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile
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Overview
Description
2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile is an organic compound that features a thiophene ring, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
2-Oxo-2-(thiophen-2-yl)ethyl acetate: Another thiophene derivative with different functional groups.
Uniqueness
2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile is unique due to its combination of a nitrile group, a ketone group, and a thiophene ring.
Properties
Molecular Formula |
C9H6N2OS |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)propanedinitrile |
InChI |
InChI=1S/C9H6N2OS/c10-5-7(6-11)4-8(12)9-2-1-3-13-9/h1-3,7H,4H2 |
InChI Key |
UXFNCPLEBYWIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C#N)C#N |
Origin of Product |
United States |
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